N-(2-Nitrophenacyl)phthalimide
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Overview
Description
N-(2-Nitrophenacyl)phthalimide is an organic compound with the molecular formula C16H10N2O5 It is a derivative of phthalimide, characterized by the presence of a nitrophenacyl group attached to the nitrogen atom of the phthalimide ring
Mechanism of Action
Target of Action
N-(2-Nitrophenacyl)phthalimide is a derivative of phthalimide, a class of compounds known for their diverse biological activities . Phthalimides are frequently encountered as core structures in natural products, pharmaceuticals, and agrochemicals
Mode of Action
It is known that phthalimides, in general, undergo various organic synthetic processes . For instance, one method involves a metal-free TBAI/TBHP mediated C–N bond formation via intramolecular cyclization of 2-(hydroxymethyl)benzamides to furnish N-substituted phthalimides .
Biochemical Pathways
Phthalimides are known to play a role in histone deacetylase (hdac) inhibition , which could suggest potential involvement in gene expression regulation.
Result of Action
Some phthalimide derivatives have been shown to have hypolipidemic and anti-inflammatory activities . For instance, N-(4-methylthiophenyl)phthalimide was found to reduce plasma triglycerides and cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenacyl)phthalimide typically involves the reaction of phthalic anhydride with 2-nitrophenacylamine. The reaction is carried out in an organic solvent, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
Industrial production of phthalimide derivatives, including this compound, often involves the use of continuous processes. These processes typically employ phthalic anhydride and the corresponding amine in a heated reaction vessel, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitrophenacyl)phthalimide can undergo various chemical reactions, including:
Oxidation: The nitrophenacyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenacyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Scientific Research Applications
N-(2-Nitrophenacyl)phthalimide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other materials
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, used as a precursor in the synthesis of various derivatives.
N-Phenylphthalimide: A derivative with a phenyl group attached to the nitrogen atom.
N-(4-Nitrophenyl)phthalimide: A similar compound with a nitrophenyl group in the para position.
Uniqueness
N-(2-Nitrophenacyl)phthalimide is unique due to the presence of the nitrophenacyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[2-(2-nitrophenyl)-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-14(12-7-3-4-8-13(12)18(22)23)9-17-15(20)10-5-1-2-6-11(10)16(17)21/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKSKIMTKMBEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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